5-Docosylbenzene-1,3-diol

Description

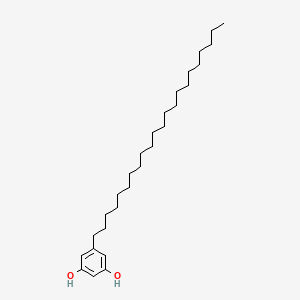

5-Docosylbenzene-1,3-diol is a resorcinol derivative with a 22-carbon alkyl chain (docosyl group) substituted at the 5-position of the benzene ring. Its structure comprises hydroxyl groups at positions 1 and 3, making it a dihydroxy aromatic compound. These compounds are characterized by their variable alkyl chain lengths, which influence solubility, reactivity, and industrial applications such as surfactants, lipid bilayers, or intermediates in organic synthesis .

Properties

CAS No. |

64645-62-1 |

|---|---|

Molecular Formula |

C28H50O2 |

Molecular Weight |

418.7 g/mol |

IUPAC Name |

5-docosylbenzene-1,3-diol |

InChI |

InChI=1S/C28H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-23-27(29)25-28(30)24-26/h23-25,29-30H,2-22H2,1H3 |

InChI Key |

RIFUPWAWKWOOHF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Docosylbenzene-1,3-diol typically involves the alkylation of resorcinol with a docosyl halide under basic conditions. The reaction can be carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the base, and the reaction is usually performed in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction conditions include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improved yield. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Docosylbenzene-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and carboxylic acids.

Reduction: Dihydroxy derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

5-Docosylbenzene-1,3-diol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Docosylbenzene-1,3-diol involves its interaction with biological membranes and enzymes. The long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This dual mechanism contributes to its antimicrobial and antifungal effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Alkyl resorcinols share the benzene-1,3-diol core but differ in substituent groups. Key examples include:

Physicochemical Properties

- Solubility: Longer alkyl chains (e.g., C15, C22) enhance hydrophobicity, reducing water solubility. For instance, 5-pentadecyl derivatives are lipophilic, favoring non-polar solvents .

- Thermal Stability: Higher molecular weight correlates with increased melting points. 4-Hexylbenzene-1,3-diol (C6) has a molecular weight of 194.27 g/mol, while docosyl derivatives (C22) would exceed 400 g/mol, suggesting elevated thermal resistance .

- Spectroscopic Identification: Alkyl resorcinols exhibit distinct HRMS fragmentation patterns. For example, olivetol derivatives show characteristic ion clusters at m/z 180–320, depending on chain length .

Research Findings and Key Observations

- Biosynthetic Pathways: Fungal Type III PKS enzymes catalyze polyketide elongation and cyclization to produce alkyl resorcinols. Chain length is controlled by iterative ketosynthase activity .

- Safety Profiles: Shorter chains (e.g., C6) pose higher acute toxicity risks, requiring stringent handling protocols .

- Market Trends: 5-Pentadecylbenzene-1,3-diol has significant demand in Asia and North America, driven by pharmaceutical and agrochemical sectors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.